molecular formula C19H16N4O3S2 B6513084 N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide CAS No. 893985-52-9

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide

Cat. No.: B6513084
CAS No.: 893985-52-9
M. Wt: 412.5 g/mol
InChI Key: UYLMHAHPQCNRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a synthetic small molecule characterized by an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group and linked via a phenyl ring to a 4-sulfamoylbenzamide moiety. The imidazothiazole scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes, kinases, and receptors .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-12-11-27-19-22-17(10-23(12)19)13-2-6-15(7-3-13)21-18(24)14-4-8-16(9-5-14)28(20,25)26/h2-11H,1H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYLMHAHPQCNRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Imidazo[2,1-b][1, thiazole Synthesis

The imidazo[2,1-b] thiazole scaffold is constructed via cyclization reactions between thioamide derivatives and α-haloketones. A representative protocol involves reacting 2-amino-4-methylthiazole with chloroacetone under acidic conditions (HCl/EtOH, reflux, 6 hr), achieving 78–82% yield of the 3-methylimidazo[2,1-b]thiazole intermediate . Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields (80%) while minimizing byproduct formation .

Table 1: Cyclization Conditions for Imidazo[2,1-b]thiazole Formation

ReagentsSolventTemperatureTimeYield
2-Amino-4-methylthiazole + ChloroacetoneEtOHReflux6 hr82%
2-Amino-5-bromothiazole + IodoacetoneDMF110°C3 hr75%
Microwave irradiation150°C45 min80%

Regioselectivity challenges arise during cyclization, resolved through strategic substitutions at C-2 and C-5 positions of the thiazole ring . X-ray crystallographic analysis confirms the fused bicyclic structure .

Functionalization at C-6 Position

The 6-position of the imidazo[2,1-b]thiazole undergoes electrophilic substitution to introduce the phenyl group. Nitration followed by reduction yields the 6-aminophenyl intermediate, which is diazotized and coupled with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 hr) . Alternative routes employ Ullmann coupling with iodobenzene derivatives (CuI, L-proline, K₂CO₃, DMSO, 100°C), achieving 70–75% yields .

Amide Bond Formation with 4-Sulfamoylbenzoyl Chloride

Coupling the 3-(3-methylimidazo[2,1-b]thiazol-6-yl)aniline with 4-sulfamoylbenzoyl chloride proceeds via Schotten-Baumann conditions:

  • Activation : 4-Sulfamoylbenzoic acid is treated with thionyl chloride (SOCl₂, reflux, 3 hr) to generate the acyl chloride .

  • Coupling : React the acyl chloride with the aniline derivative in dichloromethane (DCM) with triethylamine (TEA) at 0–5°C, followed by gradual warming to room temperature (18 hr, 85% yield) .

Alternative methods use coupling agents like EDCI/HOBt in DMF, yielding 88–92% product with reduced side reactions .

Table 2: Amidation Reaction Optimization

MethodReagentsSolventTimeYield
Schotten-BaumannTEA, DCMDCM18 hr85%
EDCI/HOBtDMAP, DMFDMF6 hr92%
Microwave-assistedHATU, DIPEAMeCN30 min89%

Sulfamoylation Strategies

The sulfamoyl group is introduced either:

  • Pre-coupled : Using pre-formed 4-sulfamoylbenzoic acid .

  • Post-functionalization : Treating 4-cyanobenzamide with chlorosulfonic acid (ClSO₃H, 0°C → RT, 4 hr), followed by amination with NH₃/THF (60% yield) .

Post-functionalization allows late-stage diversification but requires stringent moisture control to avoid hydrolysis .

Purification and Characterization

Crude products are purified via:

  • Column Chromatography : Silica gel (CH₂Cl₂:MeOH 95:5 → 90:10) .

  • Recrystallization : Ethanol/water (3:1) yields >99% purity .

Analytical Data :

  • HPLC : Retention time 8.2 min (C18 column, MeCN:H₂O 70:30) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazo H), 8.15 (d, J=8.4 Hz, 2H, benzamide), 7.89 (m, 4H, aryl), 2.51 (s, 3H, CH₃) .

  • HRMS : m/z 413.0824 [M+H]⁺ (calc. 413.0821) .

Process Optimization and Scalability

Key advancements include:

  • Catalyst Screening : Pd(OAc)₂/XPhos increases Suzuki coupling yields to 92% .

  • Solvent Systems : Switch from DMF to cyclopentyl methyl ether (CPME) improves E-factor by 40% .

  • Continuous Flow : Microreactor synthesis reduces amidation time to 15 min with 94% yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl or imidazo[2,1-b][1,3]thiazole rings.

Scientific Research Applications

Structural Characteristics

The compound features several notable structural components:

  • Imidazo[2,1-b][1,3]thiazole Moiety : Known for diverse pharmacological effects, this segment contributes to the compound's potential biological activity.
  • Sulfonamide Group : Commonly associated with antibacterial properties, this functional group enhances the compound's therapeutic profile.
  • Benzamide Structure : This part of the molecule may play a role in modulating biological interactions.

The molecular formula of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S, with a molecular weight of approximately 339.5 g/mol .

Biological Activities

Research indicates that compounds containing imidazole and thiazole derivatives often exhibit significant biological activities. Here are some key findings related to this compound:

Antitumor Activity

  • Mechanism of Action : Similar compounds have shown the ability to inhibit cancer cell proliferation. For instance, imidazole derivatives have demonstrated effectiveness against various cancer cell lines with IC50 values indicating potent antiproliferative properties .
  • Case Studies : In studies involving related imidazo[2,1-b]thiazole derivatives, compounds were found to exhibit significant cytotoxicity against cancer cell lines such as HeLa and L1210. The IC50 values for these compounds ranged from submicromolar to nanomolar concentrations .

Antimicrobial Properties

The sulfonamide group in this compound suggests potential antibacterial activity. Sulfonamides are well-known for their broad-spectrum antimicrobial effects and have been used extensively in clinical settings.

Summary of Applications

Application Area Details
Antitumor Activity Exhibits cytotoxic effects against various cancer cell lines; potential for development as an anticancer agent.
Antimicrobial Activity Potential antibacterial properties due to the presence of a sulfonamide group; could be explored for treating bacterial infections.
Pharmacological Research Useful in studying the interaction of imidazole and thiazole derivatives in drug design and development.

Mechanism of Action

The mechanism of action of N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfamoylbenzamide group may enhance binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several imidazothiazole derivatives. Below is a detailed comparison based on molecular structure, biological activity, and key research findings:

Table 1: Structural and Functional Comparison of Imidazothiazole Derivatives

Compound Name Molecular Formula Key Structural Differences vs. Target Compound Biological Activity Key Data Target/Mechanism Source (Evidence)
N-(4-{3-methylimidazo...}phenyl)-4-sulfamoylbenzamide C₁₉H₁₆N₄O₃S₂ Reference compound Not explicitly reported N/A Unknown
SRT1720 C₂₅H₂₄ClN₇OS Quinoxaline carboxamide; piperazinylmethyl substituent SIRT1 agonist Activates SIRT1 at 0.1–1 μM SIRT1 activation
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (5) C₁₂H₁₁N₂O₂S₂ Methylsulfonylphenyl group; lacks benzamide Enzyme inhibition IC₅₀ = 1.4 μM (assay-specific) Unspecified enzyme target
Compound 18 (antiviral) C₂₂H₂₃N₅O₃S₂ Acetamide group; piperidinylsulfonyl substituent Anti-HIV-1 activity Inhibits HIV-1 assembly HIV-1 matrix protein binding
Quizartinib C₂₉H₃₂N₆O₄S Isoxazolyl-urea substituent; benzothiazole core FLT3 kinase inhibitor Approved for AML therapy FLT3 kinase inhibition
EN300-265999 (building block) C₁₈H₁₃ClN₄OS Pyridine carboxamide; lacks sulfamoyl group Chemical probe N/A N/A
N-(2-(2,3-dihydroimidazo...)benzamide C₁₉H₁₈N₄O₃S₂ Dihydroimidazothiazole; dimethylsulfamoyl substituent Unreported activity N/A Unknown

Key Observations:

Structural Modifications and Activity: The sulfamoylbenzamide group in the target compound differentiates it from SRT1720 (quinoxaline carboxamide) and Compound 18 (acetamide). Sulfonamide groups are known to enhance solubility and binding affinity in enzyme inhibitors . Methyl substitution on the imidazothiazole core (as in the target compound) is critical for metabolic stability, contrasting with the unsubstituted analogs in , which show lower IC₅₀ values (1.2–1.4 μM) .

Biological Targets :

  • SRT1720 exemplifies the imidazothiazole scaffold’s utility in epigenetic regulation (SIRT1 activation), while quizartinib demonstrates its adaptability to kinase inhibition .
  • The target compound’s sulfamoyl group may position it as a candidate for targeting sulfonamide-sensitive enzymes, such as carbonic anhydrases or tyrosine phosphatases .

Synthetic Strategies :

  • Synthesis of imidazothiazoles often involves Friedel-Crafts reactions, cyclization with α-halogenated ketones, or condensation of thiadiazole amines with phenacyl bromides (see ) . These methods are adaptable to introduce diverse substituents, as seen in SRT1720 and Compound 18 .

Biological Activity

N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Imidazo[2,1-b][1,3]thiazole Core : This can be achieved through cyclization reactions involving thiazole and imidazole precursors.
  • Functionalization : Subsequent reactions introduce the phenyl and sulfamoyl groups to create the final compound.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function by:

  • Inhibiting Enzymatic Activity : The compound potentially inhibits enzymes involved in tumor proliferation or bacterial resistance mechanisms.
  • Inducing Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives:

  • Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values in the nanomolar range against human cervix carcinoma (HeLa) cells and murine leukemia (L1210) cells .
CompoundCell LineIC50 (µM)
1HeLa0.5
2L12100.8
3CEM0.6

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties:

  • Gram-positive and Gram-negative Bacteria : Preliminary results indicate moderate to strong antibacterial activity against both Gram-positive and drug-resistant strains. The minimum inhibitory concentrations (MICs) for certain derivatives were reported as low as 1-4 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Escherichia coli4
Streptococcus pneumoniae3

Study on Antiproliferative Activity

A study conducted by Romagnoli et al. synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and tested their antiproliferative activity on various cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed promising results with IC50 values ranging from submicromolar to nanomolar concentrations .

Clinical Relevance

Another investigation into the pharmacological profiles of imidazo[2,1-b][1,3]thiazole derivatives highlighted their potential as lead compounds for developing new anticancer therapies. The study emphasized the need for further exploration into their mechanisms and efficacy in vivo .

Q & A

Q. What are the recommended synthetic routes for N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including coupling of imidazo[2,1-b]thiazole intermediates with sulfamoylbenzamide groups. Key steps include:

  • Suzuki-Miyaura cross-coupling for aryl-aryl bond formation, using palladium catalysts .
  • Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) . Optimization requires control of solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalyst loading. Purity is confirmed by HPLC (>95%) and NMR .

Q. How is structural integrity validated post-synthesis?

Characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., sulfamoyl at δ 7.8–8.2 ppm) .
  • Mass spectrometry (HRMS) for molecular weight verification (e.g., m/z 451.12 [M+H]⁺) .
  • X-ray crystallography (if crystals are obtained) using SHELX programs for 3D structure determination .

Q. What in vitro assays are used for preliminary biological screening?

  • Anticancer activity : MTT assays against cancer cell lines (e.g., IC₅₀ values of 2.12–6.75 µM in colon or ovarian cancer models) .
  • Antioxidant potential : DPPH radical scavenging assays (e.g., EC₅₀ compared to ascorbic acid) .
  • Antimicrobial screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

SAR studies focus on:

  • Imidazo[2,1-b]thiazole modifications : Introducing methyl groups at position 3 enhances metabolic stability .
  • Sulfamoyl group substitution : Replacing with acetyl or tert-butyl alters target selectivity (e.g., EGFR kinase inhibition vs. antimicrobial activity) .
  • Phenyl ring functionalization : Electron-withdrawing groups (e.g., -NO₂) improve binding to enzymatic pockets . Computational docking (e.g., AutoDock) and free-energy calculations (MM/PBSA) validate interactions with targets like EGFR (PDB: 3LZB) .

Q. What strategies resolve contradictions in bioactivity data across similar compounds?

Discrepancies in IC₅₀ values or selectivity may arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in MTT assays) .
  • Cellular context : Use isogenic cell lines to isolate target-specific effects .
  • Metabolic stability : Compare microsomal half-lives (e.g., human liver microsomes) to rule out pharmacokinetic confounders .

Q. How is crystallographic data utilized to inform drug design?

  • Target binding mode : Co-crystallization with EGFR kinase (PDB: 3LZB) reveals hydrogen bonds between the sulfamoyl group and Lys721 .
  • Torsion angle analysis : Adjust substituents to avoid steric clashes (e.g., ORTEP-3 for visualizing electron density maps) .
  • Polymorphism screening : Identify stable crystalline forms via differential scanning calorimetry (DSC) .

Q. What methodologies identify off-target effects or toxicity risks?

  • Proteome-wide profiling : Chemoproteomics using activity-based probes .
  • Transcriptomic analysis : RNA-seq of treated cells to detect ER stress pathways (e.g., upregulation of CHOP) .
  • hERG channel inhibition assays : Patch-clamp electrophysiology to assess cardiac toxicity risks .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with predicted values (e.g., ChemDraw) to confirm synthetic accuracy .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for bioactivity comparisons .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies if transitioning to animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.